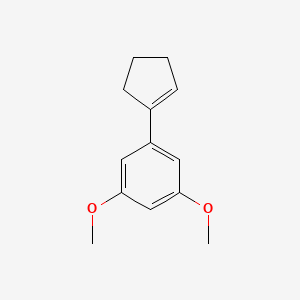
1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene is an organic compound characterized by a cyclopentene ring attached to a benzene ring substituted with two methoxy groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentene with 3,5-dimethoxybenzaldehyde in the presence of a catalyst such as palladium on activated charcoal. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Ozone (O3), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2), palladium on activated charcoal
Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alcohols
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of methoxy groups can enhance its binding affinity and specificity . Additionally, the compound’s structural features allow it to participate in various chemical reactions, contributing to its diverse range of effects .
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopent-1-en-1-yl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a benzene ring.
(2,3,4-Trimethoxyphenyl)(2-(2,3,4-trimethoxyphenyl)cyclopent-1-en-1-yl)methanone: Contains additional methoxy groups and a different substitution pattern.
Uniqueness: 1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene is unique due to its specific substitution pattern on the benzene ring and the presence of a cyclopentene ring. This combination of structural features imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
88418-33-1 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
1-(cyclopenten-1-yl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C13H16O2/c1-14-12-7-11(8-13(9-12)15-2)10-5-3-4-6-10/h5,7-9H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
ODFOSWCGOSQYBC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C2=CCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



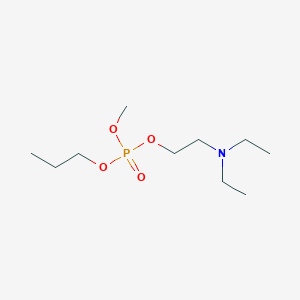
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
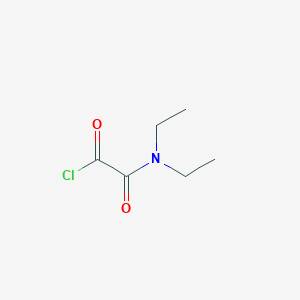
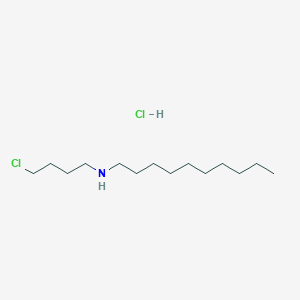




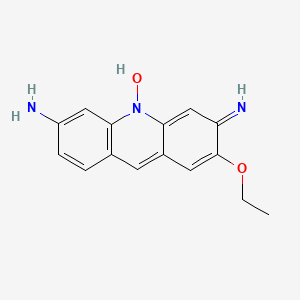
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
